REACTION_CXSMILES
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[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([C:11]#[C:12]C(C)(O)C)[CH:8]=[CH:9][CH:10]=1.[OH-].[K+]>C1(C)C=CC=CC=1>[C:11]([C:7]1[CH:6]=[C:5]([CH2:4][CH2:3][CH2:2][OH:1])[CH:10]=[CH:9][CH:8]=1)#[CH:12] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 45 min
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Duration
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45 min
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure to 10-15 mL
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Type
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ADDITION
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Details
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diluted with EtOAc (100 mL)
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Type
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WASH
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Details
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The solution was washed with water (2×100 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
Purification by flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C=CC1)CCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |